Cas no 156335-24-9 (1-(4-Bromophenyl)-2-fluoroethan-1-ol)

1-(4-Bromophenyl)-2-fluoroethan-1-ol is a fluorinated aromatic alcohol with a bromine substituent on the phenyl ring, offering versatile reactivity for synthetic applications. The presence of both bromine and fluorine functional groups enhances its utility as a building block in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions. The hydroxyl group provides a handle for further derivatization, while the fluorine atom can influence electronic properties and metabolic stability in pharmaceutical intermediates. This compound is valuable in medicinal chemistry and materials science due to its balanced reactivity and potential for selective modifications. Its well-defined structure ensures reproducibility in research and industrial applications.
1-(4-Bromophenyl)-2-fluoroethan-1-ol structure
156335-24-9 structure
Product Name:1-(4-Bromophenyl)-2-fluoroethan-1-ol
CAS No:156335-24-9
MF:C8H8BrFO
MW:219.050925254822
CID:5743531
PubChem ID:10465997
Update Time:2025-05-23

1-(4-Bromophenyl)-2-fluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Bromophenyl)-2-fluoroethan-1-ol
    • 156335-24-9
    • EN300-1178008
    • p-Bromo-alpha-(fluoromethyl)benzyl alcohol
    • 1-(4-bromophenyl)-2-fluoroethanol
    • SCHEMBL18087178
    • Inchi: 1S/C8H8BrFO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2
    • InChI Key: DOCJQSDUKAOMNV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(CF)O

Computed Properties

  • Exact Mass: 217.97426g/mol
  • Monoisotopic Mass: 217.97426g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.2Ų

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Additional information on 1-(4-Bromophenyl)-2-fluoroethan-1-ol

Compound CAS No. 156335-24-9: 1-(4-Bromophenyl)-2-fluoroethan-1-ol

The compound CAS No. 156335-24-9, commonly referred to as 1-(4-Bromophenyl)-2-fluoroethan-1-ol, is a structurally unique organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its bromophenyl group attached to an ethanolic backbone, which introduces both electronic and steric effects that can influence its reactivity and functionality.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging modern catalytic methods and efficient reaction pathways. The incorporation of a fluorine atom at the second position of the ethane chain adds another layer of complexity, making this molecule a valuable substrate for further functionalization in drug discovery and materials science.

From a structural perspective, the 4-bromophenyl group imparts aromatic stability while also serving as a reactive site for further substitution or coupling reactions. The presence of the hydroxyl group (-OH) at the first carbon position introduces hydrogen bonding capabilities, enhancing the compound's solubility in polar solvents and its potential for participation in intermolecular interactions.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their unique pharmacokinetic profiles and bioavailability. The fluorine atom in 1-(4-Bromophenyl)-2-fluoroethan-1-ol can act as a bioisostere, potentially modulating the activity of biologically relevant molecules without significantly altering their molecular frameworks.

In terms of applications, this compound has shown promise in the development of novel pharmaceutical agents targeting specific biological pathways. Its ability to undergo various transformations, such as nucleophilic substitutions or eliminations, makes it a versatile building block for constructing more complex molecular architectures.

Furthermore, the integration of computational chemistry tools has provided deeper insights into the electronic properties and reactivity patterns of this compound. Advanced quantum mechanical calculations have revealed that the bromine atom's electron-withdrawing effects significantly influence the molecule's electronic distribution, thereby affecting its reactivity in different chemical environments.

The synthesis of 1-(4-Bromophenyl)-2-fluoroethan-1-ol typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. For instance, one common approach involves the nucleophilic substitution of a bromide intermediate with a fluorinated alcohol, followed by purification steps such as chromatography or crystallization.

In addition to its synthetic utility, this compound has also been explored for its potential in analytical chemistry as a reference standard or calibration agent due to its well-defined structure and stability under standard laboratory conditions.

Looking ahead, ongoing research is focused on optimizing the synthesis routes for this compound to enhance scalability and reduce production costs. Additionally, investigations into its biodegradation pathways are being conducted to assess its environmental impact and ensure sustainable practices in its use and disposal.

In conclusion, CAS No. 156335-24-9 represents a valuable addition to the arsenal of organic compounds available for scientific exploration and industrial applications. Its unique structural features and versatile reactivity make it an intriguing subject for further research across multiple disciplines.

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